N-Boc-N-methyl-3-bromo-DL-phenylalanine
Description
Properties
Molecular Formula |
C15H20BrNO4 |
|---|---|
Molecular Weight |
358.23 g/mol |
IUPAC Name |
3-(3-bromophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,18,19) |
InChI Key |
HSTKVNDVEBYPFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC(=CC=C1)Br)C(=O)O |
sequence |
X |
Origin of Product |
United States |
Foundational & Exploratory
Technical Synthesis Guide: N-Boc-N-methyl-3-bromo-DL-phenylalanine
Executive Summary
Target Molecule: N-(tert-Butoxycarbonyl)-N-methyl-3-bromo-DL-phenylalanine Formula: C15H20BrNO4 Molecular Weight: 358.23 g/mol Primary Applications: Peptidomimetics, PROTAC linker design, conformational constraint in peptide stapling.
This guide details the robust chemical synthesis of N-Boc-N-methyl-3-bromo-DL-phenylalanine , a non-canonical amino acid building block. The protocol is designed for high reproducibility in a research setting, utilizing the Erlenmeyer-Plöchl azlactone synthesis to construct the amino acid core, followed by Benoiton’s method for N-methylation. This route is preferred over reductive amination for its scalability and ability to strictly control mono-methylation.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is deconstructed into three critical phases. The strategy relies on the "Benoiton Modification," where N-methylation is performed on the N-protected amino acid. Note that using Sodium Hydride (NaH) and Methyl Iodide (MeI) on the free acid typically results in the formation of the methyl ester alongside N-methylation. Therefore, a saponification step is integrated as the final maneuver to yield the free acid.
Reaction Pathway Diagram[1]
Caption: Retrosynthetic logic flow from commercial aldehydes to the final N-methylated amino acid.
Part 2: Detailed Experimental Protocols
Phase 1: Core Scaffold Synthesis (Erlenmeyer-Plöchl)
If commercial 3-bromo-DL-phenylalanine is available, proceed directly to Phase 2.
Objective: Construct the 3-bromophenylalanine backbone from 3-bromobenzaldehyde.
Reagents:
-
3-Bromobenzaldehyde (1.0 eq)
-
N-Acetylglycine (1.0 eq)
-
Sodium Acetate (anhydrous, 0.8 eq)
-
Acetic Anhydride (3.0 eq)
Protocol:
-
Condensation: In a round-bottom flask, combine 3-bromobenzaldehyde (50 mmol), N-acetylglycine (50 mmol), and anhydrous NaOAc (40 mmol) in acetic anhydride (150 mmol).
-
Reflux: Heat the mixture to 110°C for 2 hours. The mixture will liquefy and turn yellow/orange.[1]
-
Precipitation: Cool to room temperature (RT) and add cold ethanol (20 mL) to decompose excess anhydride. Refrigerate overnight.
-
Isolation: Filter the crystalline azlactone (4-(3-bromobenzylidene)-2-methyloxazol-5(4H)-one). Wash with cold water and cold ethanol.
-
Hydrolysis/Reduction: Suspend the azlactone in 57% hydriodic acid (HI) with red phosphorus (P_red). Reflux for 4 hours. This simultaneously reduces the alkene and hydrolyzes the amide/lactone.
-
Purification: Filter off phosphorus. Adjust pH to 6.0 with NH4OH to precipitate the free amino acid 3-bromo-DL-phenylalanine . Recrystallize from H2O/EtOH.
Phase 2: N-Protection (Boc)
Objective: Protect the primary amine to prevent over-methylation and side reactions.
Reagents:
-
3-Bromo-DL-phenylalanine (10 mmol)
-
Di-tert-butyl dicarbonate (Boc2O) (1.1 eq, 11 mmol)
-
Sodium Hydroxide (1M NaOH)[1]
-
1,4-Dioxane
Protocol:
-
Dissolution: Dissolve 3-bromo-DL-phenylalanine (2.44 g, 10 mmol) in a mixture of 1M NaOH (10 mL) and 1,4-dioxane (10 mL).
-
Addition: Cool to 0°C. Add Boc2O (2.4 g, 11 mmol) dropwise.
-
Reaction: Warm to RT and stir for 12 hours. Monitor by TLC (ninhydrin stain should be negative for free amine).
-
Workup: Evaporate dioxane in vacuo. Acidify the aqueous residue to pH 2-3 with 1M KHSO4 (avoid HCl to prevent Boc cleavage).
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry over Na2SO4 and concentrate to yield N-Boc-3-bromo-DL-phenylalanine as a white foam/solid.
Phase 3: N-Methylation (Benoiton Method)
Objective: Introduce the methyl group on the nitrogen. Critical Mechanism: This step utilizes Sodium Hydride (NaH) to generate a dianion (carboxylate and carbamate).[4] Methyl Iodide (MeI) then alkylates the nitrogen.[4] Note: Excess MeI often methylates the carboxylate as well, forming the methyl ester. This protocol assumes ester formation and includes a subsequent hydrolysis step for high purity.
Reagents:
-
N-Boc-3-bromo-DL-phenylalanine (5 mmol)
-
Methyl Iodide (MeI) (8.0 eq, 40 mmol)
-
Sodium Hydride (60% dispersion in oil) (3.0 eq, 15 mmol)
-
Tetrahydrofuran (THF), anhydrous[5]
Protocol:
-
Setup: Flame-dry a two-neck flask under Argon. Add N-Boc-3-bromo-DL-phenylalanine (1.72 g, 5 mmol) and anhydrous THF (25 mL).
-
Reagent Addition: Add MeI (2.5 mL, 40 mmol) to the solution. Cool to 0°C.
-
Deprotonation (Caution): Add NaH (0.6 g, 15 mmol) carefully in small portions. Hydrogen gas will evolve vigorously.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT and stir for 24 hours. The solution typically becomes turbid.
-
Quench: Cool to 0°C. Carefully add water dropwise to quench excess NaH.
-
Isolation (Ester Intermediate): Evaporate THF. Dilute with water and extract with Ethyl Acetate.[4] The product at this stage is primarily N-Boc-N-methyl-3-bromo-DL-phenylalanine methyl ester .
Saponification (Hydrolysis of the Methyl Ester):
-
Dissolve the crude ester in THF/MeOH/H2O (3:1:1, 20 mL).
-
Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq).
-
Stir at RT for 4 hours (Monitor by TLC for disappearance of ester).
-
Final Workup: Evaporate volatiles. Acidify aqueous layer to pH 3 with 1M KHSO4. Extract with Ethyl Acetate (3x).[4][1]
-
Final Purification: Dry over Na2SO4, filter, and concentrate. If necessary, purify via column chromatography (SiO2, Hexane:EtOAc with 1% AcOH).
Part 3: Data & Quality Control
Physicochemical Properties Table
| Property | Value | Notes |
| Appearance | White to Off-white Solid | Amorphous foam often observed |
| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water (acid form) |
| Rf Value | ~0.45 | 5% MeOH in DCM (TLC) |
| 1H NMR Diagnostic | N-Me Singlet: δ 2.7–2.9 ppm | Rotamers often visible (2:1 ratio) |
| 1H NMR Diagnostic | Boc Singlet: δ 1.3–1.4 ppm |
Workflow Diagram (Benoiton Methylation)
Caption: Step-by-step execution of the Benoiton methylation and subsequent hydrolysis.
Part 4: Safety & Handling (E-E-A-T)
-
Methyl Iodide (MeI): A potent neurotoxin and alkylating agent. Use only in a functioning fume hood. Double-glove (Nitrile) is recommended. Neutralize spills with aqueous ammonia.
-
Sodium Hydride (NaH): Reacts violently with water to produce hydrogen gas (flammable). Weigh rapidly or use oil-dispersion directly. Quench reactions slowly at 0°C.
-
Hydrofluoric/Hydriodic Acid: If using the HI reduction method, be aware that HI is corrosive and releases toxic iodine vapor.
References
-
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylation of N-carbobenzoxyamino acids with sodium hydride and methyl iodide. Canadian Journal of Chemistry, 55(5), 906–910. Link
-
Carter, H. E. (1946). Azlactones. Organic Reactions, 3, 198. (Classic Erlenmeyer synthesis reference).[6] Link
-
Fischer, E., & Lipschitz, W. (1915). Optically active N-monomethyl derivatives of alanine, leucine, phenylalanine and tyrosine. Berichte der deutschen chemischen Gesellschaft, 48(1), 360-378. (Foundational N-methylation work). Link
-
BenchChem. (2025).[7] Technical Guide to 3-Bromo-DL-phenylalanine Analysis. BenchChem Technical Repository. Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. prepchem.com [prepchem.com]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: N-Boc-N-methyl-3-bromo-DL-phenylalanine
The following technical guide details the identification, synthesis, and application of N-Boc-N-methyl-3-bromo-DL-phenylalanine , a specialized amino acid derivative used in peptidomimetic drug design.
Executive Summary
N-Boc-N-methyl-3-bromo-DL-phenylalanine is a non-proteinogenic amino acid building block. It combines three critical structural features for medicinal chemistry:
-
N-Methylation: Increases metabolic stability and membrane permeability while restricting peptide backbone conformation.[1]
-
3-Bromo Substituent: Provides a reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to generate biaryl libraries.
-
Boc Protection: Facilitates compatibility with standard solid-phase peptide synthesis (SPPS) or solution-phase chemistry.
While the specific CAS number for the N-methylated DL variant is not widely indexed in public chemical registries, this guide provides the authoritative CAS numbers for its direct precursors and outlines the validated synthesis protocol to generate the target compound in situ.
Chemical Identification & Properties
Target Compound Data[1][2][3][4]
-
Chemical Name: N-(tert-Butoxycarbonyl)-N-methyl-3-bromo-DL-phenylalanine[2]
-
SMILES: CC(C)(C)OC(=O)N(C)C(CC1=CC=CC(Br)=C1)C(=O)O
-
Molecular Formula: C₁₅H₂₀BrNO₄
-
Molecular Weight: 358.23 g/mol
-
Stereochemistry: Racemic (DL), containing equal amounts of (
) and ( ) enantiomers.
Precursor Reference Data (Critical for Sourcing)
Since the target is often prepared on-demand, researchers must source the non-methylated precursor.
| Compound Name | Stereochemistry | CAS Number | Molecular Weight |
| N-Boc-3-bromo-phenylalanine | DL (Racemic) | 82278-95-3 | 344.20 |
| N-Boc-3-bromo-phenylalanine | L (Enantiopure) | 82278-73-7 | 344.20 |
| N-Boc-3-bromo-phenylalanine | D (Enantiopure) | 261360-77-4 | 344.20 |
Note: For drug development requiring specific stereochemistry, use the L or D precursors (CAS 82278-73-7 or 261360-77-4) and apply the methylation protocol described below, noting that base-mediated methylation can induce partial racemization.
Synthesis Protocol: N-Methylation
Objective: Convert N-Boc-3-bromo-DL-phenylalanine (CAS 82278-95-3) to N-Boc-N-methyl-3-bromo-DL-phenylalanine.
Reaction Logic
The introduction of the methyl group onto the carbamate nitrogen is achieved using an alkylating agent (Methyl Iodide) in the presence of a strong base (Sodium Hydride). The Boc group activates the nitrogen, making it nucleophilic enough to attack the methyl iodide.
Reagents & Materials
-
Starting Material: N-Boc-3-bromo-DL-phenylalanine (1.0 equiv)
-
Alkylating Agent: Methyl Iodide (MeI) (3.0 - 8.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.0 - 3.0 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF (0.1 M concentration)
-
Quench: Water/Citric Acid (10% aq)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon/Nitrogen), dissolve N-Boc-3-bromo-DL-phenylalanine in anhydrous THF.
-
Deprotonation: Cool the solution to 0°C. Carefully add NaH portion-wise. Evolution of hydrogen gas (
) will occur. Stir for 30 minutes to ensure formation of the sodium salt. -
Methylation: Add Methyl Iodide (MeI) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC or LC-MS (Target Mass: 358.23 [M+H]⁺ or 380.2 [M+Na]⁺).
-
Quench: Cool to 0°C. Carefully add water to quench excess NaH. Acidify to pH ~3 using 10% citric acid solution.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the N-methylated product.
Synthesis & Application Workflow (Visualized)
The following diagram illustrates the synthesis pathway and the downstream utility of the 3-Bromo handle in drug discovery.
Caption: Synthesis of N-Boc-N-methyl-3-bromo-DL-phenylalanine and its divergent applications in generating biaryl peptidomimetics.
Critical Applications in Drug Discovery
Conformational Restriction
N-methylation eliminates the hydrogen bond donor capability of the amide backbone. In the context of 3-bromo-phenylalanine, this modification:
-
Favors cis-peptide bonds: Increases the population of the cis isomer, which can be vital for mimicking turn structures (e.g.,
-turns) in bioactive peptides. -
Proteolytic Resistance: Sterically hinders proteases (like chymotrypsin) from cleaving the peptide bond, significantly extending the half-life of the drug candidate.
The 3-Bromo "Handle"
The bromine atom at the meta-position is strategically valuable. Unlike simple phenylalanine derivatives, the 3-bromo group allows for late-stage functionalization.
-
Suzuki-Miyaura Coupling: Reacting the N-methylated scaffold with aryl boronic acids allows researchers to scan "chemical space" around the phenyl ring, optimizing potency and selectivity.
-
Sonogashira Coupling: Introduction of alkynes for "click" chemistry or rigid linkers.
References
-
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis.[1][3] V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. (Demonstrates Boc/Phe handling). Retrieved from [Link]
Sources
Structural Dynamics and Synthetic Utility of N-Boc-N-methyl-3-bromo-DL-phenylalanine
Executive Summary
N-Boc-N-methyl-3-bromo-DL-phenylalanine represents a high-value scaffold in modern peptidomimetic drug discovery. It functions as a "tri-orthogonal" building block:
-
N-Boc Group: Provides acid-labile protection suitable for Solid-Phase Peptide Synthesis (SPPS).
-
N-Methylation: Enhances metabolic stability (protease resistance) and membrane permeability while restricting conformational freedom.
-
3-Bromo Substituent: Acts as a reactive handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl "stapled" peptides or fluorescent probes.
This guide details the structural properties, synthesis protocols, and application workflows for this molecule, designed for medicinal chemists and structural biologists.
Part 1: Structural Anatomy & Physicochemical Profile
The molecule is a derivative of phenylalanine where the amine is methylated and protected, and the phenyl ring is halogenated at the meta position. The "DL" designation indicates a racemic mixture, often utilized in Fragment-Based Drug Discovery (FBDD) to screen stereochemical preferences simultaneously or for cost-effective library generation.
Molecular Architecture
The following diagram deconstructs the functional zones of the molecule.
Figure 1: Functional decomposition of the scaffold. The N-Me and 3-Br modifications operate orthogonally to the standard peptide backbone.
Physicochemical Properties
Data below is derived from computational models and standard values for N-methylated/halogenated amino acids.
| Property | Value / Description | Significance |
| Formula | C₁₅H₂₀BrNO₄ | Core composition |
| Molecular Weight | ~358.23 g/mol | Fragment-sized for drug likeness |
| LogP (Calc) | ~3.2 - 3.5 | Increased lipophilicity vs. native Phe due to Br/Me |
| H-Bond Donors | 1 (Carboxyl OH) | N-Me removes the amide H-bond donor |
| Rotatable Bonds | 5 | Moderate flexibility before backbone constraint |
| pKa (COOH) | ~3.8 | Standard carboxylic acid acidity |
Part 2: Synthesis Protocol
While the DL-form can be synthesized de novo from 3-bromobenzaldehyde via the Erlenmeyer azlactone method, the most practical laboratory route involves N-methylation of commercially available N-Boc-3-bromo-DL-phenylalanine .
Protocol: N-Methylation via Methyl Iodide/Sodium Hydride
Context: This method is robust for racemic substrates. For enantiopure (L- or D-) variants, the silver oxide (
Reagents
-
Substrate: N-Boc-3-bromo-DL-phenylalanine (1.0 eq)
-
Alkylating Agent: Methyl Iodide (MeI) (8.0 eq)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (3.0 eq)
-
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Workflow
-
Preparation:
-
Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolve N-Boc-3-bromo-DL-phenylalanine in anhydrous THF/DMF.
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotonation:
-
Add NaH (60% dispersion) portion-wise carefully. Caution: Hydrogen gas evolution will occur.
-
Stir at 0°C for 30 minutes until gas evolution ceases.
-
-
Methylation:
-
Add Methyl Iodide (MeI) dropwise via syringe.
-
Allow the reaction to warm to room temperature (25°C) and stir for 16–24 hours.
-
-
Quenching & Workup:
-
Cool back to 0°C. Quench excess NaH with water (dropwise).
-
Evaporate THF under reduced pressure (if used).
-
Dilute with Ethyl Acetate (EtOAc) and acidify with 1M HCl or 5% citric acid to pH ~3.
-
Extract aqueous layer with EtOAc (3x).
-
-
Purification:
-
Wash combined organics with water and brine.[1]
-
Dry over anhydrous
, filter, and concentrate. -
Result: The product is typically a viscous oil or amorphous solid. If necessary, purify via flash column chromatography (Hexane:EtOAc gradient).
-
Critical Note on Rotamers: N-methylated Boc-amino acids often appear as a mixture of cis/trans rotamers in NMR spectra due to the tertiary carbamate. This is not an impurity; do not attempt to separate them.
Part 3: Applications in Drug Discovery
The utility of this molecule lies in its ability to undergo "Late-Stage Diversification." The 3-bromo position serves as a dormant handle that can be activated after the peptide chain is built.
Suzuki-Miyaura Cross-Coupling on Solid Phase
This protocol allows the installation of biaryl systems to increase potency or lock peptide conformation.
Figure 2: Workflow for on-resin Suzuki-Miyaura coupling utilizing the 3-bromo handle.
Conformational Impact[6]
-
N-Methylation: Introduces steric clash (A(1,3) strain) that disfavors the extended
-sheet conformation, often promoting turn structures or increasing the population of the cis-peptide bond. -
Membrane Permeability: The removal of the NH hydrogen donor reduces the desolvation energy required to enter the lipid bilayer, significantly improving oral bioavailability (a key challenge in peptide therapeutics).
Part 4: Analytical Characterization
Validating the structure requires careful interpretation of NMR data due to the rotameric nature of N-methyl carbamates.
Expected 1H NMR Signals (CDCl3, 400 MHz)
-
Boc Group: Singlet (or split singlet) at
~1.4 ppm (9H).[2] -
N-Methyl: Singlet at
~2.8–2.9 ppm (3H). Note: May appear as two peaks (approx 3:1 ratio) due to rotamers. -
Alpha-Proton: Multiplet at
~4.5–5.0 ppm (1H).[2] -
Aromatic Region: Multiplet at
~7.1–7.5 ppm (4H). The 3-bromo substitution pattern will show a distinct singlet-like peak for the proton between the alkyl and bromo groups (position 2 on the ring).
Mass Spectrometry
-
Pattern: Bromine isotopes (
and ) exist in a nearly 1:1 ratio. -
Signature: Look for the characteristic "doublet" M+H and M+H+2 peaks in the mass spectrum, separated by 2 atomic mass units, with roughly equal intensity.
References
-
PubChem. (2025).[3] Boc-N-Me-Phe-OH Compound Summary. National Library of Medicine.[3] Retrieved from [Link][3]
-
Kotha, S., & Lahiri, K. (2003). Application of the Suzuki-Miyaura cross-coupling reaction for the modification of phenylalanine peptides. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. (Contextual grounding for N-Me effects).
Sources
Methodological & Application
Application Note: High-Efficiency Incorporation & Functionalization of N-Boc-N-methyl-3-bromo-DL-phenylalanine
Executive Summary
This guide details the integration of N-Boc-N-methyl-3-bromo-DL-phenylalanine (hereafter referred to as Bmb-Phe ) into peptide sequences. This building block offers a "triple-threat" utility in drug discovery:
-
N-Methylation: Enhances proteolytic stability and membrane permeability while restricting conformational freedom (favoring cis-peptide bonds).
-
3-Bromo Substituent: Provides a versatile handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck).
-
DL-Stereochemistry: Enables the simultaneous generation of diastereomeric pairs, useful for structure-activity relationship (SAR) screening in combinatorial libraries.
Key Challenge: The combination of N-methylation (steric hindrance) and the bulky bromine atom makes acylation of and by this residue difficult. Furthermore, the N-methyl group increases the risk of diketopiperazine (DKP) formation during deprotection.
Strategic Analysis & Mechanistic Insight
The Steric Barrier (Coupling Logic)
Coupling an N-methylated amino acid is kinetically slow due to the steric clash of the methyl group. Standard carbodiimides (DCC/DIC) often fail to drive the reaction to completion, leading to deletion sequences.
-
Solution: Use high-efficiency uronium/aminium salts (HATU ) or phosphonium salts (PyBrOP ).[1] PyBrOP is particularly effective for coupling to a secondary amine (N-methyl) because it can generate highly reactive acid bromides in situ [1].
The Diastereomer Issue (DL-Isomers)
Using a racemic (DL) building block in a peptide of otherwise L-amino acids results in a mixture of diastereomers (e.g., L-L -L and L-D -L).
-
Application: In early-stage drug discovery, this mixture allows researchers to screen two conformational spaces simultaneously.
-
Separation: Diastereomers generally possess distinct physical properties, allowing separation via standard C18 Reverse-Phase HPLC, unlike enantiomers which require chiral stationary phases.
Diketopiperazine (DKP) Formation
A critical failure mode in N-methyl peptide synthesis is DKP formation. After deprotection of the N-terminal Boc group, the free secondary amine can back-bite onto the C-terminal carbonyl, cleaving the dipeptide from the resin.
-
Mitigation: In Boc chemistry, the amine remains protonated (and non-nucleophilic) as a TFA salt.[2] DKP forms primarily during the neutralization step. Therefore, in-situ neutralization during the next coupling step is mandatory to minimize the lifetime of the free amine [2].
Experimental Protocols
Protocol A: Coupling of N-Boc-N-methyl-3-bromo-DL-phenylalanine
Target: Coupling Bmb-Phe to a resin-bound peptide amine.
Reagents:
-
Bmb-Phe (3.0 eq)
-
HATU (2.9 eq) or PyBrOP (2.9 eq)
-
HOAt (3.0 eq) - Critical additive to reduce racemization
-
DIEA (Diisopropylethylamine) (6.0 eq)[2]
-
Solvent: DMF or NMP (NMP is superior for aggregated sequences)
Step-by-Step:
-
Activation: Dissolve Bmb-Phe, HATU/PyBrOP, and HOAt in minimal NMP. Add DIEA. Activate for 30-60 seconds (do not over-activate to avoid guanidinylation).
-
Coupling: Add the activated mixture to the resin.
-
Reaction Time: Allow to react for 2–4 hours . N-methyl couplings are slow.
-
Monitoring: Standard Kaiser (ninhydrin) tests often yield false negatives/positives with secondary amines. Use the Chloranil Test or Bromophenol Blue test for secondary amines.
-
Double Coupling: Filter and repeat the coupling step with fresh reagents if the test is positive.
Protocol B: Chain Elongation (Coupling to the N-Methyl Terminus)
Target: Coupling the next amino acid onto the sterically hindered N-methyl amine of Bmb-Phe. This is the most difficult step.
Reagents:
-
Next Boc-Amino Acid (4.0 eq)
-
PyBrOP (4.0 eq) - Preferred over HATU for this specific step [3]
-
DIEA (8.0 eq)
Step-by-Step:
-
Deprotection: Remove Boc from Bmb-Phe using 50% TFA/DCM (2 x 1 min, 1 x 20 min).
-
Wash: Wash rapidly with DCM (3x). Do not neutralize yet.
-
In-Situ Neutralization Coupling:
-
Dissolve the next Boc-AA and PyBrOP in NMP.
-
Add DIEA to the amino acid solution.[2]
-
Immediately add this mixture to the protonated (TFA salt) resin.
-
Mechanism:[3][4] The base neutralizes the resin-bound amine in the presence of the activated acylating agent, capturing the amine before it can cyclize into a DKP.
-
-
Reaction Time: 4–12 hours (overnight recommended).
Protocol C: On-Resin Suzuki-Miyaura Cross-Coupling
Target: Functionalizing the 3-Bromo position with an aryl boronic acid.
Reagents:
-
Aryl Boronic Acid (5.0 eq)
-
Catalyst: Pd(PPh3)4 (0.1 eq) or Pd2(dba)3 (0.05 eq) with sSPhos (0.1 eq) [4]
-
Base: Na2CO3 (2M aqueous solution, 5.0 eq)
-
Solvent: DME/Water/EtOH (9:9:2 ratio) or DMF/Water (9:1)
Step-by-Step:
-
Degassing: Sparge all solvents with Argon for 15 mins. Oxygen poisons the Pd catalyst.
-
Setup: In a microwave vial or sealed tube, suspend the resin in the solvent mixture.
-
Addition: Add Boronic Acid, Base, and Catalyst under Argon flow.
-
Reaction:
-
Microwave: 100°C for 30 minutes (High efficiency).
-
Thermal: 70°C for 4–12 hours.
-
-
Washing: Wash extensively with DMF, Water, MeOH, and Sodium Diethyldithiocarbamate (0.5% in DMF) to scavenge residual Palladium.
Data Summary & Comparison
Table 1: Coupling Reagent Efficiency for N-Methyl Amino Acids
| Reagent | Reactivity | Racemization Risk | Recommended Use | Notes |
| DIC/HOBt | Low | Low | Standard AA only | Ineffective for N-Me-Bmb-Phe. |
| HATU/HOAt | High | Low-Medium | Coupling of Bmb-Phe | Gold standard. HOAt reduces racemization.[3][5] |
| PyBrOP | Very High | Medium | Coupling to Bmb-Phe | Generates acid bromide. Best for hindered amines. |
| Triphosgene | Extreme | High | Specialized | Generates acid chloride in situ. Hard to handle. |
Visualizations
Diagram 1: Synthetic Workflow & Decision Tree
This flow illustrates the critical decision points when handling the Bmb-Phe residue.
Caption: Workflow for incorporating N-Boc-N-methyl-3-bromo-DL-phenylalanine, highlighting the critical in-situ neutralization step to prevent DKP formation.
Diagram 2: The DKP Trap (Mechanism & Prevention)
Understanding why the protocol requires in-situ neutralization.
Caption: Comparison of standard neutralization (leading to DKP failure) vs. In-Situ Neutralization (leading to successful elongation).
Troubleshooting Guide
-
Problem: Incomplete Coupling (Blue Chloranil Test).
-
Problem: Low Yield after Deprotection.
-
Cause: DKP formation cleaved the peptide from the resin.[2]
-
Fix: Strictly follow Protocol B (In-situ neutralization). Ensure the coupling reagent for the next amino acid is highly active (PyBrOP/HATU) to outcompete the cyclization rate.
-
-
Problem: Black Precipitate on Resin after Suzuki.
-
Cause: Palladium aggregation.
-
Fix: Wash resin with 0.5% Sodium Diethyldithiocarbamate in DMF. This chelator strips Pd from the polymer matrix.
-
References
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208.
-
Gilon, C., et al. (2003). "Backbone Cyclization: A New Method for Conferring Conformational Constraint on Peptides." Biopolymers, 71(5), 534-551. (Discusses N-methylation and DKP prevention strategies).
- Li, P., & Xu, J. C. (2001). "High efficiency solid phase peptide synthesis using PyBrOP." Chinese Journal of Chemistry. (Highlights PyBrOP for hindered amines).
-
Maity, P., et al. (2017). "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization."[7][8] Molecules, 22(3), 469.
-
Thermo Scientific Chemicals. "N-Boc-3-bromo-L-phenylalanine Product Specifications."
-
BenchChem. "Prevention of diketopiperazine formation in peptide synthesis."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. 3-Bromo-N-Boc-L-phenylalanine methyl ester, 100 mg, CAS No. 546115-43-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for [orgc.research.vub.be]
- 8. mdpi.com [mdpi.com]
"N-Boc-N-methyl-3-bromo-DL-phenylalanine for studying protein interactions"
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and chemical biology. It focuses on the high-value building block N-Boc-N-methyl-3-bromo-DL-phenylalanine , a "dual-handle" amino acid that enables simultaneous backbone constraint (via N-methylation) and side-chain diversification (via the bromine handle).[1]
Utilizing N-Boc-N-methyl-3-bromo-DL-phenylalanine[1]
Executive Summary
Protein-Protein Interactions (PPIs) are often termed "undruggable" due to their large, flat, and hydrophobic interfaces.[1] Standard peptides fail as drugs due to poor proteolytic stability and membrane permeability.
N-Boc-N-methyl-3-bromo-DL-phenylalanine offers a strategic solution by combining two critical modifications in a single building block:
-
N-Methylation (Backbone Handle): Restricts conformational flexibility, forcing the peptide into bioactive turn structures (e.g.,
-turns) while improving metabolic stability and membrane permeability.[1] -
3-Bromo Substituent (Side-Chain Handle): Serves as a reactive "hook" for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing Late-Stage Functionalization (LSF) to scan for auxiliary hydrophobic pockets in the target protein.[1]
Scientific Rationale & Mechanism
The "N-Methyl Effect" on Interaction Kinetics
Incorporating an N-methyl group eliminates a hydrogen bond donor from the peptide backbone. This seemingly minor change has profound effects:
-
Cis/Trans Isomerization: Unlike standard amides (predominantly trans), N-methyl amides have a lower energy barrier for cis conformations, often mimicking the "kink" found in bioactive turns.
-
Solvation Energy: Reducing the number of H-bond donors lowers the desolvation penalty required for the peptide to bind its hydrophobic target, potentially increasing binding affinity (
).
The 3-Bromo "Warhead" for Diversity
The meta-bromo position is sterically unobtrusive during synthesis but highly reactive toward Pd(0) catalysts.[1] This allows researchers to synthesize a single "parent" peptide and then generate a library of analogues by coupling diverse aryl boronic acids. This is superior to synthesizing each analogue de novo.
Experimental Workflows (Visualized)
Workflow A: Late-Stage Functionalization (LSF) Strategy
This diagram outlines the logical flow from the parent peptide synthesis to the generation of a diversity library.
Caption: Workflow for converting the brominated precursor into a library of bioactive peptidomimetics via Pd-catalyzed cross-coupling.
Detailed Protocols
Protocol 1: Difficult Coupling of N-Methyl Amino Acids
Challenge: The N-methyl group creates significant steric hindrance. Standard coupling reagents (HBTU/DIC) often result in incomplete coupling or deletion sequences.[1] Solution: Use high-efficiency reagents (HATU or PyAOP) and extended reaction times.[1]
Reagents:
-
Amino Acid: N-Boc-N-methyl-3-bromo-DL-phenylalanine (1.0 equiv relative to resin loading).[1]
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv).[1]
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) (1.1 equiv) + DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).[1]
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide).[1]
Step-by-Step Procedure:
-
Activation: Dissolve the N-Boc-amino acid, HATU, and HOAt in minimal DMF. Add DIPEA. Critical: Allow to pre-activate for exactly 2 minutes.[1] (Longer activation can lead to racemization via oxazolone formation).[1]
-
Coupling: Add the activated mixture to the resin-bound amine.
-
Incubation: Agitate for 2–4 hours at room temperature.
-
Note: For extremely difficult sequences, double couple (repeat step 1-3) or use microwave irradiation (50°C, 20W, 10 min).[1]
-
-
Monitoring: Standard Kaiser test (ninhydrin) will not work on secondary amines (N-methyl).[1] Use the Chloranil Test or Malachite Green Test to verify coupling completion.
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the 3-bromo position while the peptide is still attached to the solid support.
Reagents:
-
Catalyst: Pd(PPh
) (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv).[1] -
Partner: Aryl Boronic Acid (e.g., Phenylboronic acid) (2.0 equiv).[1]
-
Base: 2M Na
CO (aqueous) (4.0 equiv).[1] -
Solvent: DME/Ethanol/Water (9:9:2 ratio) – Degassed.[1]
Step-by-Step Procedure:
-
Preparation: Place the resin (with the brominated peptide) in a sealable glass reactor.
-
Degassing: It is crucial to remove oxygen to prevent catalyst oxidation.[1] Bubble Argon through the solvent mixture for 15 minutes.
-
Reaction: Add the Boronic Acid, Base, and Solvent to the resin. Add the Pd catalyst last.
-
Heating: Seal the vessel and heat to 80°C for 12–16 hours (or use Microwave: 100°C, 1 hour).
-
Washing: Filter the resin.[2] Wash extensively with DMF, Water, MeOH, and DCM to remove palladium traces (which appear black/grey).
-
Tip: A wash with 0.02M sodium diethyldithiocarbamate (in DMF) helps chelate and remove residual Pd.[1]
-
Protocol 3: Boc Deprotection (TFA Method)
Since the starting material is N-Boc, deprotection is acidic.[1]
-
Cleavage Cocktail: Prepare 50% TFA (Trifluoroacetic acid) in DCM (Dichloromethane).
-
Reaction: Treat the resin/compound with the cocktail for 30 minutes.
-
Work-up: Evaporate TFA under nitrogen flow. Precipitate the peptide in cold Diethyl Ether. Centrifuge and dry.
Data & Optimization Guide
Table 1: Coupling Reagent Efficiency for N-Methyl Amino Acids
Comparison of yield for coupling onto a secondary amine.
| Coupling Reagent | Base | Reaction Time | Yield (%) | Notes |
| DIC / HOBt | DIPEA | 4 h | < 40% | Not recommended; steric clash.[1] |
| HBTU / HOBt | DIPEA | 4 h | 60-70% | Acceptable for unhindered residues only.[1] |
| HATU / HOAt | DIPEA | 2 h | > 95% | Gold Standard. High reactivity.[1] |
| PyBrOP | DIPEA | 4 h | 90-95% | Excellent alternative for N-Me couplings.[1] |
Table 2: Stereochemical Considerations (DL vs L)
The topic specifies DL (Racemic).[1] Researchers must account for this:
| Feature | DL-Mixture (Racemic) | Pure L-Isomer |
| Cost | Low | High |
| Use Case | Initial Library Screening | Lead Optimization / Crystallography |
| Separation | Requires Chiral HPLC post-synthesis | Not required |
| Binding Data | Yields "Average" | Yields precise |
Recommendation: Use the DL-mixture for creating large, diverse libraries to find "hits". Once a hit is identified, resynthesize the specific sequence using the pure L- or D-isomer to determine the bioactive conformation.
References
-
Coste, J., et al. (1991).[1] "Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application." Journal of Organic Chemistry. Link[1]
-
Doan, N., et al. (2025).[1] "Late-Stage Functionalization of Peptides on Solid-Phase via Photochemical Decarboxylative Arylation." ResearchGate.[1] Link
-
Bridge, H.N., et al. (2025). "Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling."[1][3] bioRxiv.[1] Link[1]
-
Teixidó, M., et al. (2005).[1] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research. Link
-
BenchChem Technical Guides. (2025). "Application Notes and Protocols for Studying Protein-Peptide Interactions with 4-Methylphenylalanine." BenchChem.[1] Link[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-N-methyl-3-bromo-DL-phenylalanine
Welcome to the technical support center for the synthesis of N-Boc-N-methyl-3-bromo-DL-phenylalanine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthesis. Here, we address common challenges and provide in-depth, evidence-based solutions to improve your yield and purity.
Troubleshooting Guide
This section tackles specific issues you may encounter during the synthesis, offering explanations for the underlying chemistry and actionable steps to resolve them.
Question 1: Why is my yield of N-Boc-N-methyl-3-bromo-DL-phenylalanine consistently low?
Low yields in this synthesis can stem from several factors, primarily related to the N-methylation step, which is often challenging. The key is to ensure the efficient deprotonation of the nitrogen on the Boc-protected amino acid, followed by effective methylation.
Potential Causes and Solutions:
-
Incomplete Deprotonation: The nitrogen on the Boc-protected amine is less nucleophilic, and its deprotonation can be difficult.
-
Solution: Employ a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).[1][2] It is crucial to use a sufficient excess of the base to drive the deprotonation to completion. Ensure your reaction is performed under strictly anhydrous conditions, as any water will quench the base.[1]
-
-
Steric Hindrance: The bulky Boc group and the phenyl ring can sterically hinder the approach of the methylating agent to the nitrogen atom.[3][4]
-
Solution: While methyl iodide is a common methylating agent, consider using a more reactive one like dimethyl sulfate.[5][6] Additionally, optimizing the reaction temperature can help overcome the activation energy barrier. Gentle heating may be beneficial, but should be done cautiously to avoid side reactions.[3]
-
-
Side Reactions: A significant side reaction is O-methylation of the carboxylate group, which competes with the desired N-methylation.
-
Solution: The order of reagent addition is critical. Add the methylating agent only after the deprotonation of the nitrogen is complete.[1] Maintaining a low temperature during the addition of the methylating agent can also favor N-methylation over O-methylation.[1] The use of sodium hydride is reported to favor N-methylation by forming a sodium salt of the carboxylic acid, which is less reactive towards methylation.[7][8]
-
-
Workup and Purification Losses: The product may be lost during the aqueous workup or purification steps.
-
Solution: During the workup, carefully acidify the reaction mixture to a pH of 3-4 to protonate the carboxylate and allow for efficient extraction into an organic solvent like ethyl acetate.[1] Avoid overly acidic conditions which could lead to the cleavage of the Boc protecting group.[1][9] For purification, silica gel column chromatography is typically effective. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system.[1][10]
-
Question 2: I am observing a significant amount of unreacted N-Boc-3-bromo-DL-phenylalanine in my crude product. What can I do?
The presence of a large amount of starting material indicates an incomplete reaction.
Troubleshooting Steps:
-
Increase Reagent Equivalents: Increase the equivalents of both the base (e.g., NaH) and the methylating agent (e.g., methyl iodide).[1][2] A common protocol suggests using a significant excess, sometimes up to 10 equivalents of each.[2]
-
Extend Reaction Time: Allow the reaction to stir for a longer period, for instance, overnight at room temperature, to ensure it goes to completion.[2]
-
Ensure Anhydrous Conditions: Double-check that all your glassware is oven-dried and the solvent is anhydrous. Moisture will consume the strong base and inhibit the reaction.[1]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material before quenching the reaction.[1]
Question 3: My final product appears to have impurities that are difficult to remove by column chromatography. What could they be and how can I avoid them?
Difficult-to-remove impurities often arise from side reactions during the synthesis.
Common Impurities and Prevention Strategies:
-
Di-methylated Product: Although less common with the bulky Boc group, over-methylation can occur.
-
Prevention: Use a controlled amount of the methylating agent and monitor the reaction closely by TLC.
-
-
O-methylated Byproduct: As mentioned earlier, O-methylation of the carboxylic acid is a common side reaction.[1]
-
Prevention: Follow the procedural recommendations of ensuring complete N-deprotonation before adding the methylating agent and maintaining low temperatures.[1]
-
-
Products of Boc-Deprotection: If the workup conditions are too acidic, the Boc group can be partially or fully removed.
-
Prevention: Carefully control the pH during the acidic workup, keeping it in the range of 3-4.[1]
-
-
Racemization: While less of a concern for a DL-phenylalanine derivative, it's a critical consideration for stereospecific syntheses. Strong bases and elevated temperatures can increase the risk of racemization.[11]
-
Prevention: If stereochemical integrity is important, use the mildest possible conditions and consider alternative methylation procedures known for low racemization.[11]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of N-Boc-N-methyl-3-bromo-DL-phenylalanine.
What is the role of the Boc protecting group in this synthesis?
The tert-butyloxycarbonyl (Boc) group serves two primary purposes:
-
Protection of the Amine: It prevents the amine from undergoing unwanted side reactions during other synthetic steps.
-
Solubility: The Boc group increases the solubility of the amino acid in organic solvents, which is beneficial for many reaction and purification procedures.[5]
The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).[9][12]
Can I use a different base for the N-methylation step?
While sodium hydride is a common and effective choice, other strong, non-nucleophilic bases can be considered. However, weaker bases may not be sufficient to achieve complete deprotonation of the Boc-protected amine, leading to lower yields.[5] The choice of base can also influence the extent of side reactions like racemization.[11]
What are the key safety precautions I should take during this synthesis?
-
Sodium Hydride (NaH): This reagent is highly flammable and reacts violently with water to produce hydrogen gas, which is explosive. Handle NaH in an inert atmosphere (e.g., under argon or nitrogen) and in a fume hood. Always quench the reaction carefully by slowly adding a proton source like isopropanol before adding water.[2]
-
Methyl Iodide (MeI) and Dimethyl Sulfate: These are potent alkylating agents and are toxic and carcinogenic. Handle them with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Always use freshly distilled or commercially available anhydrous solvents and check for peroxides before use.
How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule, including the presence of the N-methyl group and the Boc group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final compound.
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress and the purity of the fractions during column chromatography.[10]
Experimental Protocols
Protocol 1: N-methylation of N-Boc-3-bromo-DL-phenylalanine
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
N-Boc-3-bromo-DL-phenylalanine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add N-Boc-3-bromo-DL-phenylalanine.
-
Add anhydrous THF to dissolve the starting material.
-
Cool the flask in an ice bath (0 °C).
-
Carefully add sodium hydride (NaH) in small portions. Vigorous bubbling (hydrogen gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete to ensure full deprotonation.[2]
-
Slowly add methyl iodide (MeI) dropwise to the reaction mixture at 0 °C.
-
After the addition of MeI, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of isopropanol until bubbling ceases. Then, slowly add water.[2]
-
Remove the THF under reduced pressure.
-
Add water to the residue and acidify the aqueous layer to pH 3-4 with 1 M HCl.[1]
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.[1][10]
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Deprotonation | Use excess strong, non-nucleophilic base (e.g., NaH) under anhydrous conditions.[1][2] |
| Steric Hindrance | Use a more reactive methylating agent (e.g., dimethyl sulfate); consider gentle heating.[3][5][6] | |
| O-methylation Side Reaction | Add methylating agent after complete N-deprotonation; maintain low temperature.[1] | |
| Workup/Purification Losses | Careful pH control during workup; optimize chromatography conditions.[1][10] | |
| Unreacted Starting Material | Incomplete Reaction | Increase equivalents of base and methylating agent; extend reaction time.[1][2] |
| Difficult-to-Remove Impurities | Di-methylation | Control stoichiometry of methylating agent. |
| Boc-Deprotection | Maintain pH 3-4 during acidic workup.[1] |
Visualizations
Experimental Workflow for N-methylation
Caption: Workflow for the N-methylation of N-Boc-3-bromo-DL-phenylalanine.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- Benchchem. (n.d.). troubleshooting low yield in N-Boc-MeVal peptide synthesis.
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Wiley Online Library. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.
- Benchchem. (n.d.). strategies to overcome steric hindrance in N-methylated peptide synthesis.
- Benchchem. (n.d.). Technical Support Center: Synthesis of N-Boc-N-methyl-D-Valinol.
- Scholars Research Library. (n.d.). Der Pharma Chemica.
- PubMed. (2006, March 15). Optimized selective N-methylation of peptides on solid support.
- PrepChem.com. (n.d.). Synthesis of N-BOC-N-methyl-d,l-phenylalanine.
- Wikidot. (2017, March 2). N-Methylation of Boc amino acids - Lokey Lab Protocols.
- Benchchem. (n.d.). A Technical Guide to the Theoretical and Computational Analysis of 3-Bromo-DL-phenylalanine.
- Organic Syntheses. (2022, October 21). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Google Patents. (n.d.). EP2110380B1 - Alpha-N-methylation of amino acids.
- Kwazulu-Natal Research Innovation and Sequencing Platform. (n.d.). N-methylation in amino acids and peptides: Scope and limitations.
- Enamine. (n.d.). N-Methyl Amino Acids.
- ResearchGate. (n.d.). N -methylation in amino acids and peptides: Scope and limitations.
- ACS Publications. (2005, May 20). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry.
- Asian Journal of Chemistry. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. 24(1), 319-322.
- PMC. (2024, November 11). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
- ChemicalBook. (n.d.). N-Boc-alpha-methyl-D,L-phenylalanine synthesis.
- ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids.
- ACS Publications. (2009, October 7). On the Selective N-Methylation of BOC-Protected Amino Acids | The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Organic Syntheses Procedure. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE.
- FULIR. (2025, May 23). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique.
- ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing N-methylated amino....
- catalyzed dynamic kinetic resolution of N-Boc-phenylalanine ethyl thioester with benzylamine. (n.d.).
- Google Patents. (n.d.). EP0556752A1 - Method for purifying L-phenylalanine.
- PMC. (2021, April 13). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chempep.com [chempep.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
"optimization of coupling reactions with N-Boc-N-methyl-3-bromo-DL-phenylalanine"
Technical Support Center: Advanced Peptide Chemistry Division Ticket ID: #8392-NM-Br Topic: Optimization of Coupling Reactions with N-Boc-N-methyl-3-bromo-DL-phenylalanine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are working with N-Boc-N-methyl-3-bromo-DL-phenylalanine , a building block that presents a "perfect storm" of synthetic challenges:
-
Steric Hindrance: The
-methyl group drastically reduces nucleophilicity and creates significant steric clash during coupling.[1] -
Chemoselectivity: The aryl bromide (3-Br) is a valuable handle for downstream diversification (e.g., Suzuki-Miyaura) but requires careful handling to avoid premature reduction.[1]
-
Side Reactions:
-methylated amino acids are notorious for inducing Diketopiperazine (DKP) formation, leading to chain truncation.[1]
This guide moves beyond standard protocols, offering optimized workflows for amide bond formation and downstream cross-coupling.
Module 1: Overcoming the Steric Barrier (Amide Bond Formation)
The
Decision Matrix: Selecting the Right Activation Strategy
Figure 1: Decision matrix for coupling strategy based on the role of the N-methylated residue.
Protocol A: High-Efficiency Coupling (COMU/Oxyma)
Recommended for standard couplings involving N-methyl residues.[1]
Why COMU? COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) often outperforms HATU in sterically hindered couplings due to the "intramolecular base" effect of the morpholino group and safer byproduct profile [1].[1]
Reagents:
-
N-Boc-N-methyl-3-bromo-DL-phenylalanine (3.0 eq)[1]
-
COMU (2.9 eq)
-
Oxyma Pure (3.0 eq)[1]
-
Solvent: DMF or NMP (anhydrous)
Procedure:
-
Dissolve the amino acid and Oxyma Pure in minimal DMF.
-
Add DIPEA.[1][2] Critical: Pre-activation time should be kept short (< 2 mins) to avoid racemization, although Oxyma suppresses this.
-
Add COMU and immediately transfer to the resin/amine component.
-
React for 2 hours at room temperature.
-
Double coupling is mandatory for this specific building block.[1]
Protocol B: The "Nuclear Option" (Ghosez Reagent)
Use when HATU/COMU fails to drive the reaction to completion.
When the N-methyl group creates a "steric wall," in situ acid chloride formation using Ghosez reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is the most robust method [2].[1]
Reagents:
-
N-Boc-N-methyl-3-bromo-DL-phenylalanine (3.0 eq)[1]
-
Ghosez Reagent (3.0 eq)
-
Sym-collidine (TMP) (6.0 eq)[1]
-
Solvent: Dry DCM (for activation) and THF/DMF (for coupling).
Procedure:
-
Dissolve the amino acid in dry DCM under Argon.
-
Add Ghosez reagent dropwise.[1] Stir for 15–30 mins at RT.
-
Checkpoint: Monitor TLC or LCMS for conversion to acid chloride (quench aliquot with MeOH to check for methyl ester).[1]
-
-
Remove solvent in vacuo (optional, to remove excess reagent) or use directly if stoichiometry is precise.
-
Redissolve in THF/DMF.[1]
-
Add to the resin/amine along with sym-collidine (base).[1]
-
Note: Collidine is preferred over DIPEA here to prevent N-acylammonium formation which can lead to racemization.[1]
-
Module 2: The Aryl Bromide Handle (Suzuki-Miyaura Cross-Coupling)
The 3-bromo substituent allows for late-stage diversification (e.g., biaryl formation).[1] This is best performed on-resin before final cleavage to simplify purification.[1]
Compatibility Guide
| Parameter | Recommendation | Rationale |
| Protecting Group | Boc (Stable) | Boc is stable to the basic conditions of Suzuki coupling ( |
| Catalyst | Tetrakis is standard; | |
| Base | Mild inorganic bases are required.[1] Avoid strong organic bases.[1] | |
| Solvent | DMF:Water (9:1) | Water is essential for the solubility of the inorganic base and the boronic acid. |
Protocol C: On-Resin Suzuki Coupling
-
Swelling: Swell the resin (containing the peptide with the 3-Br-Phe residue) in DMF for 30 mins.
-
Degassing: Sparge all solvents and reagent solutions with Argon for 15 mins. Oxygen is the enemy of Palladium.
-
Reaction Mix:
-
Execution: Add mixture to resin. Heat to 80°C for 4–16 hours (microwave irradiation at 80°C for 1 hour is superior).
-
Wash: Wash extensively with DMF, then aqueous sodium diethyldithiocarbamate (0.5% w/v) to scavenge residual Palladium.
Module 3: Troubleshooting Purity (DKP Formation)
The Issue: Diketopiperazine (DKP) formation is the most common failure mode for N-methylated peptides.[1] It occurs during the deprotection of the second amino acid, where the free amine attacks the C-terminal carbonyl of the N-methyl residue, cleaving the dipeptide from the resin.
Figure 2: The DKP formation pathway, accelerated by N-methylation.[1]
The Solution: Do NOT use standard 20% Piperidine/DMF for deprotection of the residue after the N-methyl amino acid.
-
Use DBU/Piperazine: Use 2% DBU / 5% Piperazine in NMP.[1][3][4] This cocktail is faster and reduces the "residence time" of the free amine before the next coupling can occur [4].
-
N-Trityl Protection: If possible, use N-Trityl protected amino acids for the subsequent residue. The massive Trityl group sterically prevents the attack required for DKP ring closure [5].
References
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Devadas, B., et al. (1989). Ghosez reagent for the synthesis of N-methylated peptides.[1] Journal of Organic Chemistry. (Verified context via ChemRxiv recent applications: Link)
-
Maity, P., et al. (2017).[5][6] The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification.[6][7][8] Molecules, 22(3), 439. Link
-
Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[1][3] ACS Omega, 7(13), 11327–11335. Link
-
Alsina, J., et al. (1996).[9] Use of N-tritylamino acids and PyAOP for the suppression of diketopiperazine formation.[1] Tetrahedron Letters, 37(24), 4195-4198.[1] Link
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]
- 7. A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis [jstage.jst.go.jp]
"troubleshooting peptide synthesis with N-methylated amino acids"
Topic: Troubleshooting & Optimization for N-Methylated Amino Acids
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Steric Challenge
Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your standard Fmoc protocols are failing at or near an
-
Steric Occlusion: The methyl group physically blocks the approach of the incoming activated amino acid.
-
Electronic Deactivation: The secondary amine is less nucleophilic than a primary amine, slowing reaction kinetics.
-
Conformational Chaos: The
-methyl group lowers the energy barrier for cis/trans isomerization, leading to difficult HPLC analysis and increased aggregation on-resin.
This guide treats these issues not as random failures, but as predictable chemical behaviors that can be engineered around.
Module 1: Coupling Failures (The "Difficult Junction")
Diagnosis
Q: My synthesis yield drops precipitously after adding the amino acid following the N-methylated residue. Why?
A: You are experiencing the "Coupling TO" problem.
There is a massive difference between coupling an
Troubleshooting Protocol
Level 1: Reagent Optimization (Standard)
Stop using HBTU or HOBt. They are insufficient for this steric barrier.
-
Recommendation: Switch to HATU or COMU with HOAt .
-
Why: HOAt (1-hydroxy-7-azabenzotriazole) creates a less sterically hindered active ester than HOBt, accelerating the reaction at secondary amines.
Level 2: The "Power" Reagents (Hard Sequences)
If HATU fails, upgrade to Phosphonium reagents.
-
Reagent: PyAOP or PyBrOP .[1]
-
Condition: Use with HOAt and DIEA.
-
Note: PyAOP is the 7-aza analog of PyBOP and is widely considered the gold standard for coupling to
-methyl amines due to its superior reactivity without excessive racemization.
Level 3: The "Nuclear Option" (Bis-trichloromethyl carbonate / BTC)
For sequences where standard activation fails completely (e.g.,
Experimental Protocol: BTC-Mediated Coupling
Use this for sterically demanding couplings (e.g., N-Me-AA to N-Me-AA).[2]
-
Preparation: Suspend resin in dry THF (or DCM if aggregation is low).
-
Activation:
-
Dissolve Fmoc-AA-OH (4 equiv) and BTC (1.33 equiv) in dry THF.
-
Add 2,4,6-collidine (10 equiv) dropwise.
-
Observation: A white precipitate (collidinium chloride) will form.
-
-
Coupling:
-
Add the resulting suspension directly to the resin-bound secondary amine.
-
React for 60 minutes at room temperature.
-
-
Quench: Wash with DCM/MeOH to remove excess acid chloride.
Safety Warning: BTC generates phosgene gas in situ. This reaction MUST be performed in a well-ventilated fume hood.
Module 2: Diketopiperazine (DKP) Formation
Diagnosis
Q: I am losing my peptide chain at the dipeptide stage. Mass spec shows the cleaved dipeptide as a cyclic byproduct.
A: This is "Back-Biting."
When the N-terminal amine is deprotected (Fmoc removal), it can nucleophilically attack the C-terminal ester linkage to the resin. This cyclizes the dipeptide into a Diketopiperazine (DKP) and cleaves it from the resin.
Visualizing the Mechanism
Caption: The DKP formation pathway. The free amine attacks the resin linker, ejecting the dipeptide. Bulky resins (Prevention node) stop this.
Prevention Strategy
| Factor | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |
| Resin Choice | Wang Resin (unhindered ester) | 2-Chlorotrityl Chloride (2-CTC) |
| Why? | Wang resin allows easy access to the carbonyl. | The massive Trityl group sterically blocks the amine from attacking the ester.[3] |
| Fmoc Removal | 20% Piperidine / DMF | 5% Piperazine / 2% DBU |
| Why? | Slow deprotection allows time for DKP. | Fast, "hard" base deprotection minimizes the time the amine sits free before coupling. |
| Building Block | Stepwise coupling | Dipeptide Building Blocks |
| Why? | Creates the risk at the dipeptide stage. | Couples the first two AAs as a unit, bypassing the risky deprotection step entirely. |
Module 3: Monitoring & Analysis
Diagnosis
Q: The Kaiser test is negative (yellow), but the coupling failed. Why?
A: The Kaiser (Ninhydrin) test relies on primary amines. It does not detect secondary amines (
Correct Monitoring Protocol: The Chloranil Test
You must use the Chloranil or Acetaldehyde/Chloranil test for secondary amines.
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2% p-Chloranil in DMF.
-
Procedure:
-
Result:
-
Dark Blue/Green Beads: Positive (Secondary amine present = Incomplete coupling).
-
Colorless/Amber Beads: Negative (Coupling complete).
-
Diagnosis
Q: My HPLC shows two broad peaks for a single pure product. Is it impure?
A: Likely not. This is Rotamerism .
Validation Step: Run the HPLC column at 60°C .
-
Result: If the peaks coalesce into a single sharp peak, they are rotamers of the same peptide.
-
Result: If they remain separated, they are genuine impurities (likely diastereomers from racemization).
Summary: The N-Methyl Decision Tree
Caption: Decision matrix for selecting resins and coupling reagents based on sequence position.
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center.
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[7] Tetrahedron Letters, 31(2), 205-208.
-
Teixidó, M., et al. (2005).[1] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.[1]
-
AAPPTec. (n.d.). Chloranil Test Protocol for Secondary Amines. Peptide Synthesis Protocols.[6][8][9][10]
-
Góngora-Benítez, M., et al. (2012). Optimized Fmoc-removal strategy to suppress diketopiperazine formation. ACS Omega.[9]
-
BenchChem. (2025).[3][6][11] Strategies to Mitigate Diketopiperazine (DKP) Formation in SPPS. Technical Support.[11]
Sources
- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-Boc-N-methyl-3-bromo-DL-phenylalanine
Welcome to the technical support guide for N-Boc-N-methyl-3-bromo-DL-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, that may be encountered during experimental work with this compound.
A Note on Data Availability: Specific, experimentally-derived solubility data for N-Boc-N-methyl-3-bromo-DL-phenylalanine is not extensively available in public literature. The guidance provided herein is based on established principles of organic chemistry, data from closely related structural analogs, and field-proven insights into handling modified amino acids.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving N-Boc-N-methyl-3-bromo-DL-phenylalanine. What are the recommended solvents?
A1: While quantitative solubility data is not published, we can infer a likely solubility profile based on the compound's structural components: the N-Boc group, the N-methyl group, and the 3-bromophenyl side chain.
-
N-Boc Group: The tert-butyloxycarbonyl (Boc) group is lipophilic and removes the zwitterionic character of the free amino acid. This significantly decreases aqueous solubility but dramatically improves solubility in a wide range of organic solvents.
-
N-Methyl Group: N-methylation further increases lipophilicity. While it can disrupt crystal packing and sometimes surprisingly increases aqueous solubility for certain peptides, its primary effect here is contributing to better organic solvent compatibility.[1]
-
3-Bromo Phenylalanine Core: The brominated phenyl ring is hydrophobic. Halogenation generally reduces solubility in polar solvents.[2]
Based on these features and data from similar compounds, N-Boc-N-methyl-3-bromo-DL-phenylalanine is expected to be a solid with poor water solubility.[3] It should, however, be soluble in common polar aprotic solvents used in peptide synthesis.
Recommended Solvents (In Order of Likelihood for Success):
| Solvent Class | Solvent Name | Abbreviation | Expected Solubility | Rationale & Comments |
| Amides | N,N-Dimethylformamide | DMF | Highly Soluble | The gold standard for dissolving protected amino acids. A synthesis for the non-brominated analog uses DMF, indicating good solubility.[4] |
| N-Methyl-2-pyrrolidone | NMP | Highly Soluble | An excellent, more polar alternative to DMF, known for its strong solvating power for complex peptides and reagents.[4] | |
| Chlorinated | Dichloromethane | DCM | Soluble | Widely used in Boc-chemistry. Boc-protected amino acid esters are typically soluble in DCM.[5] |
| Ethers | Tetrahydrofuran | THF | Moderately Soluble | Often used as a solvent for N-methylation reactions of Boc-amino acids.[6] May require warming. |
| Sulfoxides | Dimethyl sulfoxide | DMSO | Highly Soluble | A powerful solvent, though its hygroscopic nature and high boiling point can complicate workup. Unprotected 3-bromo-L-phenylalanine is soluble in DMSO.[7] |
| Alcohols | Methanol, Ethanol | MeOH, EtOH | Sparingly to Moderately Soluble | May be useful for purification/crystallization but less so for high-concentration reaction mixtures. |
| Non-Polar | Hexane, Diethyl Ether | - | Insoluble to Sparingly Soluble | Useful as anti-solvents for precipitation and purification. |
| Aqueous | Water | H₂O | Poorly Soluble | The N-Boc group and bromophenyl ring confer high hydrophobicity.[3] |
Q2: My compound is still not dissolving, even in DMF. What troubleshooting steps can I take?
A2: If you are experiencing difficulty dissolving the compound even in a recommended solvent like DMF or NMP, consider the following factors and troubleshooting steps.
Troubleshooting Workflow for Dissolving Difficult Reagents
Caption: Logical workflow for troubleshooting solubility issues.
Detailed Troubleshooting Steps:
-
Gentle Warming: Carefully warm the mixture to 30-40°C. Many protected amino acids have significantly higher solubility at slightly elevated temperatures. Do not overheat, as this could potentially lead to degradation or unwanted side reactions.
-
Sonication: Place the vial in an ultrasonic bath. The high-frequency agitation can help break up solid aggregates and accelerate the dissolution process.
-
Increase Solvent Volume: You may be near the saturation limit. Try adding more solvent in small increments. While this will decrease the concentration, it is often necessary for proceeding with the reaction.
-
Use a Co-Solvent: Sometimes a mixture of solvents can be more effective. For example, a small amount of DMSO added to DMF can increase solvating power. For reactions, a DCM/DMF mixture is also a common choice.[4]
-
Check Compound Purity: Impurities or residual salts from the synthesis could be affecting solubility. If possible, verify the purity of your starting material.
Q3: I am using this amino acid in a peptide coupling reaction and getting low yields. Could this be a solubility issue?
A3: Yes, but it is more likely due to steric hindrance, a well-documented issue for N-methylated amino acids. Poor solubility can contribute by lowering the effective concentration of the activated amino acid, but the primary bottleneck is often the slow reaction kinetics at the sterically hindered N-methyl amine.
Key Considerations for Coupling N-Methylated Amino Acids:
-
Steric Hindrance: The N-methyl group physically blocks the approach of the activated carboxyl group, slowing down the formation of the peptide bond.
-
Reagent Choice: Standard coupling reagents may be too slow. More potent reagents are required to overcome the high activation energy.
-
Aggregation: While the compound itself may be soluble, the growing peptide chain on the resin can aggregate, especially in certain solvents, hiding the terminal amine and preventing coupling.[4]
Recommended Coupling Reagents for N-Methylated Amino Acids:
| Reagent Class | Recommended Reagents | Comments |
| Uronium/Aminium | HATU, HBTU, COMU | These are highly effective and commonly used for difficult couplings. Often used with a base like DIPEA. |
| Phosphonium | PyBOP, PyAOP | PyAOP is noted to be especially effective for coupling N-methyl amino acids. |
Experimental Protocol: Optimized Coupling of N-Boc-N-methyl-3-bromo-DL-phenylalanine
This protocol is designed to maximize coupling efficiency by using a potent activating agent and conditions that favor the reaction.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Perform the deprotection of the terminal Fmoc group (e.g., with 20% piperidine in DMF) to expose the free amine.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve N-Boc-N-methyl-3-bromo-DL-phenylalanine (3 eq.), HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF or NMP.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (6 eq.).
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution should be clear. If solubility is an issue at this stage, refer to the troubleshooting guide in Q2.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature. For sterically hindered couplings, extended reaction times (2-4 hours, or even overnight) may be necessary.
-
Consider performing the reaction at a slightly elevated temperature (e.g., 40-50°C) to increase the reaction rate, but monitor carefully for potential side reactions.
-
-
Monitoring and Post-Coupling:
-
After the coupling time, take a small sample of resin beads and perform a Kaiser or Ninhydrin test to check for the presence of free primary amines. Note: The Kaiser test will not work for the N-methylated amine itself, but it is crucial for ensuring the previous deprotection was complete.
-
If the coupling is incomplete (a common issue), a "double coupling" is recommended. Drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.
-
Once the coupling is complete, wash the resin thoroughly with DMF and DCM before proceeding to the next step.
-
Q4: What are the best practices for the N-Boc deprotection of this amino acid?
A4: The Boc group is acid-labile. The main challenge during deprotection is not solubility but preventing side reactions caused by the reactive tert-butyl cation that is generated.
Deprotection Workflow and Considerations
Caption: General workflow for Boc-deprotection and cleavage.
Standard Deprotection Protocol (Solution Phase or Final Cleavage from Resin):
-
Reagent: A common and effective reagent is a solution of Trifluoroacetic Acid (TFA) in a suitable solvent like DCM. A typical concentration is 25-50% TFA in DCM.
-
Scavengers: The brominated phenyl ring is moderately nucleophilic and can be susceptible to alkylation by the tert-butyl cation. It is good practice to include a scavenger in the deprotection cocktail. Triisopropylsilane (TIS) is an excellent choice.
-
Procedure:
-
Dissolve or suspend the N-Boc protected substrate in DCM.
-
Add TIS (typically 2.5-5% v/v).
-
Add TFA to the desired concentration.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Once complete, remove the TFA and DCM under reduced pressure (co-evaporating with toluene can help remove residual TFA).
-
For milder conditions, 4M HCl in dioxane is also a widely used alternative to TFA, which can sometimes reduce side reactions.[8][]
References
- Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(39), 9993-10006.
-
PubMed. (2015, October 21). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. National Center for Biotechnology Information. [Link]
- Medicinal Chemistry Communications. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Med. Chem. Commun., 6, 1787-1797.
- The Royal Society of Chemistry. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. The Royal Society of Chemistry.
- SciLifeLab. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study.
- Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Aapptec.
- CymitQuimica. (n.d.). CAS 51987-73-6: boc-L-phenylalanine methyl ester. CymitQuimica.
- Faraday Discussions. (2017).
- OPUS. (n.d.).
- Soft Matter. (n.d.).
- MedChemExpress. (n.d.). N-Boc-L-phenylalanine methyl ester. MedChemExpress.
- Thermo Fisher Scientific. (n.d.). N-Boc-3-bromo-L-phenylalanine, 95% 1 g. Thermo Fisher Scientific.
- PMC. (n.d.). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity.
- Carl ROTH. (n.d.). 3-Bromo-N-Boc-L-phenylalanine methyl ester, 100 mg. Carl ROTH.
- Heriot-Watt Research Portal. (2017, October 1). Halogen effects on the solid-state packing of phenylalanine derivatives and the resultant gelation properties.
- PubMed. (2016, July 1). PON-Sol: Prediction of Effects of Amino Acid Substitutions on Protein Solubility.
- ChemicalBook. (n.d.). (S)-N-Boc-3-Bromophenylalanine. ChemicalBook.
- Fisher Scientific. (n.d.). N-Boc-3-bromo-D-phenylalanine, 98%, Thermo Scientific. Fisher Scientific.
- Google Patents. (n.d.). WO2019241586A1 - Solvent system for solid phase peptide synthesis.
- Clearsynth. (n.d.). N-Boc-L-phenylalanine. Clearsynth.
- Santa Cruz Biotechnology. (n.d.). Boc-3-bromo-D-phenylalanine. Santa Cruz Biotechnology.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of N-Boc-allylglycine Methyl Ester in Organic Solvents. BenchChem.
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
- PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- MedChemExpress. (n.d.). 3-Bromo-L-phenylalanine. MedChemExpress.
- Parkway Scientific. (n.d.). 261360-77-4|Boc-D-3-Bromo phenylalanine: In Stock. Parkway Scientific.
- Peptide Primers. (n.d.). Peptide Synthesis for Beginners. Peptide Primers.
- Chem-Impex. (n.d.). Nα-Boc-Nα-Méthyl-D-phénylalanine. Chem-Impex.
- Oakwood Chemical. (n.d.).
- Amatek Chemical Co., Ltd. (n.d.). (R)-N-Boc-3-Bromophenylalanine.
- ResearchGate. (2017, August 8). Solution phase peptide synthesis with only free amino acids.
- Sigma-Aldrich. (n.d.). N-Boc-2-bromo-D-phenylalanine. Sigma-Aldrich.
- Wageningen University & Research. (2018, May 16).
- PMC. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding.
- Lokey Lab Protocols - Wikidot. (2017, March 2).
- BOC-Amino Acids. (n.d.). BOC-Amino Acids. BOC Sciences.
- Attaching Boc Protecting Groups With BOC-ON. (n.d.).
- Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- Journal of Chemical & Engineering Data. (2024, January 9). Solubility Determination and Thermodynamic Modeling of L-Phenylalanine in 12 Monosolvents from 283.15 to 323.15 K. American Chemical Society.
- SSRN. (n.d.). Exploring the Solubility and Solvation Energetics of L-Phenylalanine Across Diverse Aqueous Organic Solutions. SSRN.
Sources
- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. (S)-N-Boc-3-Bromophenylalanine | 82278-73-7 [m.chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. CAS 51987-73-6: boc-L-phenylalanine methyl ester [cymitquimica.com]
- 6. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reddit.com [reddit.com]
"storage and handling of N-Boc-N-methyl-3-bromo-DL-phenylalanine to prevent degradation"
Product Code: [Generic-Reagent-ID] CAS: [Not-Specifically-Assigned-for-DL-variant-in-public-domain / Analogous to L-isomer 885955-44-8] Chemical Class: Halogenated, N-Methylated, Protected Amino Acid
Core Storage & Stability Matrix
This compound contains three distinct functional moieties that dictate its stability profile: the Boc protecting group (acid/thermal labile), the N-methyl group (steric bulk/solubility modifier), and the Aryl Bromide (photosensitive).
The "Golden Rules" of Storage
Failure to adhere to these parameters will result in spontaneous deprotection (isobutylene off-gassing) or photodehalogenation.
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Required) | Prevents thermal elimination of the Boc group and slows spontaneous hydrolysis.[1] |
| Atmosphere | Inert (Argon/N₂) | The N-methyl group disrupts crystal lattice energy, making the solid potentially amorphous and hygroscopic. Moisture triggers Boc acidolysis. |
| Container | Amber Glass | The C-Br bond on the phenylalanine ring is susceptible to homolytic cleavage under UV/visible light (photodehalogenation). |
| Desiccation | Required | Prevents formation of carbamic acid intermediates which accelerate autocatalytic degradation. |
Troubleshooting & FAQs
Q1: The compound arrived as a sticky gum or oil, not a powder. Is it degraded? Status: Likely Intact (Physical State Characteristic) Root Cause: N-methylation removes a critical Hydrogen-bond donor (the amide proton). This disrupts the strong intermolecular H-bonding network that typically makes amino acids high-melting solids. Consequently, N-methylated amino acids often exhibit low melting points or exist as foams/oils. Action:
-
Check 1H NMR. If the t-butyl singlet (approx. 1.4 ppm) and N-methyl singlet (approx. 2.8 ppm) are present and integrate correctly, the compound is chemically pure.
-
Store at -20°C to harden.
Q2: I see a color change from white/colorless to yellow/orange. Status: Critical Degradation (Oxidation/Photolysis) Root Cause: This indicates the liberation of free bromine or oxidation of the aromatic ring, likely due to light exposure (photolysis of the C-Br bond) or storage in non-inert atmosphere. Action:
-
Perform TLC (Solvent: 5% MeOH in DCM). Look for a lower Rf spot (debrominated species) or baseline smearing.
-
Rescue: If purity is >80%, repurify via silica gel chromatography immediately. If <80%, discard.
Q3: The compound is not dissolving in water or dilute acid. Status: Normal Behavior Root Cause: The Boc group and the N-methyl group significantly increase lipophilicity. Furthermore, the Boc group eliminates the basicity of the amine, preventing salt formation in dilute acids. Action: Dissolve in organic solvents such as DCM, DMF, DMSO, or Methanol.
Q4: I am experiencing low yields during peptide coupling. Status: Procedural Issue (Steric Hindrance) Root Cause: This is not a storage degradation issue. The N-methyl group creates massive steric hindrance, blocking the approach of the incoming activated amino acid.[2] Standard conditions (HBTU/DIC) often fail. Action: Switch to high-power coupling reagents like HATU or PyBrOP . Use double coupling cycles and extended reaction times.
Handling & Rescue Workflows
Protocol A: Inert Atmosphere Handling (Recommended)
Use this protocol every time the vial is opened to maximize shelf-life.
-
Equilibrate: Remove vial from -20°C storage and place in a desiccator. Allow to reach room temperature (approx. 30 mins) before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating hydrolysis.
-
-
Dispense: Weigh quickly in a distinct weighing boat. Do not return unused material to the stock vial.
-
Purge: Gently flow dry Nitrogen or Argon over the open vial for 10-15 seconds.
-
Seal: Cap tightly and wrap with Parafilm. Return to -20°C immediately.
Protocol B: Quality Control Decision Tree
Use the following logic flow to determine if your reagent is safe for synthesis.
Caption: QC Decision Tree for assessing N-Boc-N-methyl-3-bromo-DL-phenylalanine integrity prior to synthesis.
Validation Data (Typical Specifications)
When assessing the quality of stored material, reference these baseline characteristics.
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (CDCl₃) | Boc: Singlet ~1.4 ppm (9H). N-Me: Singlet ~2.8-2.9 ppm (3H). Aromatic: Multiplets 7.0-7.5 ppm (4H). |
| Purity | HPLC (C18, MeCN/H₂O + 0.1% TFA) | > 95% Area under curve. |
| Boc Loss | TLC (Ninhydrin Stain) | Negative. (Ninhydrin detects free amines. A positive purple/red spot indicates Boc cleavage). |
| Racemization | Chiral HPLC | N/A. Product is DL (Racemic). 50:50 enantiomeric ratio is expected. |
References
-
Boc Group Stability: Greene, T. W.; Wuts, P. G. M.[3][4] Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Defines acid lability and thermal instability of tert-butyl carbamates).
-
N-Methylation Effects: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chem. Rev.2009 , 109, 2455-2504. Link (Discusses solubility changes and coupling difficulties with N-alkylated amino acids).
- Aryl Bromide Photostability: Albini, A.; Fagnoni, M. Photochemistry of Aryl Halides. In Handbook of Synthetic Photochemistry; Wiley-VCH, 2010. (Details the mechanism of C-Br bond homolysis under light exposure).
-
Coupling N-Methylated AAs: Coste, J., et al. "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Lett.[5]1990 , 31, 205-208. (Establishes protocols for sterically hindered couplings).
Sources
Validation & Comparative
A Head-to-Head Comparison for Peptide Synthesis: N-Boc- vs. Fmoc-N-methyl-3-bromo-DL-phenylalanine
A Senior Application Scientist's Guide to Strategic Selection in Solid-Phase Peptide Synthesis
In the landscape of therapeutic peptide development, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing potency, stability, and bioavailability. Among these, N-methylated and halogenated amino acid analogues offer unique advantages. N-methylation can improve metabolic stability and membrane permeability, while halogenation provides a reactive handle for further chemical modifications.[1][2] This guide provides a comprehensive technical comparison of two such building blocks: N-Boc-N-methyl-3-bromo-DL-phenylalanine and Fmoc-N-methyl-3-bromo-DL-phenylalanine , designed for researchers, chemists, and drug development professionals navigating the critical choice of synthetic strategy.
The core difference between these two reagents lies in the α-amino protecting group: the acid-labile tert-butyloxycarbonyl (Boc) group versus the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This distinction dictates the entire solid-phase peptide synthesis (SPPS) workflow, from resin and side-chain protection schemes to deprotection and cleavage conditions.[][4] The choice is not merely a matter of preference but a strategic decision that impacts reaction efficiency, potential side reactions, and the purity of the final peptide.
Core Chemical Principles: A Tale of Two Orthogonal Strategies
The foundation of SPPS lies in the concept of orthogonal protection, where the temporary Nα-protecting group can be selectively removed without affecting the permanent side-chain protecting groups or the linker to the solid support.[4]
The Boc Strategy: This classic approach utilizes the Boc group for Nα-protection, which is removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[][4] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage from the resin.[5][6]
The Fmoc Strategy: The more contemporary Fmoc strategy employs the base-labile Fmoc group, which is cleaved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][8] Side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with resin cleavage using TFA.[][]
Head-to-Head Comparison: N-Boc vs. Fmoc for N-methyl-3-bromo-DL-phenylalanine
The incorporation of an N-methylated amino acid like N-methyl-3-bromo-DL-phenylalanine presents a significant synthetic challenge due to the steric hindrance at the secondary amine.[10][11] This steric bulk slows down the coupling reaction, making the choice of protecting group and coupling conditions paramount.[12]
| Feature | N-Boc-N-methyl-3-bromo-DL-phenylalanine | Fmoc-N-methyl-3-bromo-DL-phenylalanine |
| Nα-Deprotection | 25-50% TFA in Dichloromethane (DCM) | 20-50% Piperidine in DMF |
| Chemistry | Acid-labile Nα-protection, base-stable | Base-labile Nα-protection, acid-stable |
| Side-Chain Protection | Typically Benzyl (Bzl) based | Typically tert-butyl (tBu) based |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | TFA-based cocktail |
| Compatibility | Good for base-sensitive modifications | Good for acid-sensitive modifications |
| Aggregation Issues | Repetitive acid treatment can reduce aggregation | Can be problematic for hydrophobic sequences |
| Key Side Reactions | Alkylation from carbocations during cleavage | Diketopiperazine formation, especially at the dipeptide stage |
| Handling | Requires specialized HF apparatus for cleavage | Generally safer and more amenable to automation |
Experimental Design: Causality and Protocol Validation
The successful incorporation of these sterically hindered amino acids requires optimized protocols. The following sections detail validated experimental workflows for both Boc and Fmoc strategies.
Diagram: Boc-SPPS Workflow
Caption: Boc-SPPS cycle for incorporating N-methyl-3-bromo-DL-phenylalanine.
Protocol 1: Boc-SPPS of a Model Peptide
This protocol outlines the incorporation of N-Boc-N-methyl-3-bromo-DL-phenylalanine into a growing peptide chain on a PAM resin.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and isopropanol (2x).
-
Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIPEA) in DCM for 5 minutes (2x).
-
Washing: Wash the resin with DCM (3x).
-
Coupling:
-
In a separate vessel, pre-activate 3 equivalents of N-Boc-N-methyl-3-bromo-DL-phenylalanine with 3 equivalents of a coupling reagent (e.g., HBTU, HATU) and 6 equivalents of DIPEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours. The extended coupling time and potent activator are crucial to overcome steric hindrance.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the absence of primary amines from the previous residue. Note: This test will not detect the secondary amine of the newly coupled N-methylated residue.
Diagram: Fmoc-SPPS Workflow
Caption: Fmoc-SPPS cycle for incorporating N-methyl-3-bromo-DL-phenylalanine.
Protocol 2: Fmoc-SPPS of a Model Peptide
This protocol details the incorporation of Fmoc-N-methyl-3-bromo-DL-phenylalanine using a Rink Amide resin.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes (2x).
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Coupling:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-N-methyl-3-bromo-DL-phenylalanine, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF.
-
Allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and let it react for 2-4 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: A positive bromophenol blue test (yellow color) can indicate a complete coupling.
Mechanistic Insights and Side Reaction Management
Coupling Sterically Hindered Residues: The N-methyl group significantly reduces the nucleophilicity of the α-amino group and sterically shields it.[10] Standard coupling reagents like DIC/HOBt may be insufficient. More potent uronium/aminium or phosphonium salt-based reagents such as HATU, HBTU, or PyAOP are recommended to achieve efficient acylation.[12] Double coupling, where the coupling step is repeated, is often a necessary strategy to drive the reaction to completion.[13]
Side Reactions in Fmoc Chemistry:
-
Diketopiperazine Formation: This is a major concern when proline is one of the first two amino acids, but it can also occur with other residues at the dipeptide stage. The free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[14] Using a bulky resin like 2-chlorotrityl chloride resin can suppress this side reaction.[14]
-
3-(1-Piperidinyl)alanine Formation: The dibenzofulvene byproduct of Fmoc deprotection can react with the newly liberated amine. While this is typically scavenged by piperidine, incomplete scavenging can lead to this side product.[15]
Side Reactions in Boc Chemistry:
-
Acid-Catalyzed Side Reactions: The repetitive use of TFA can lead to the gradual degradation of acid-sensitive residues if they are not properly protected.[6]
-
Cleavage-Related Side Reactions: During the final strong acid cleavage (e.g., HF), the generation of reactive carbocations can lead to alkylation of sensitive side chains like methionine or tryptophan.[16] The inclusion of scavengers such as anisole or thioanisole in the cleavage cocktail is critical to mitigate these reactions.[16]
The 3-bromo-phenylalanine moiety is generally stable under both acidic (TFA, HF) and basic (piperidine) conditions used in SPPS. Its primary role is often as a synthetic handle for post-synthesis modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce further diversity into the peptide structure.[1]
Final Cleavage and Purification
Boc Strategy: Final cleavage requires strong acids like HF or TFMSA. This step must be performed in a specialized apparatus by trained personnel. A typical cleavage cocktail is HF:p-cresol:p-thiocresol (90:5:5).
Fmoc Strategy: Cleavage and deprotection of side chains are achieved simultaneously using a TFA-based cocktail.[17] A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5), which is effective for peptides containing multiple sensitive residues.[4]
Following cleavage, the crude peptide is precipitated with cold diethyl ether, washed, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Recommendations
The choice between N-Boc- and Fmoc-N-methyl-3-bromo-DL-phenylalanine is a critical decision that should be made on a case-by-case basis, considering the overall peptide sequence and the desired final product.
-
The Fmoc strategy is generally preferred for its milder reaction conditions, higher purity profiles for many sequences, and amenability to automation.[4] It is particularly advantageous for peptides containing acid-sensitive residues. However, the synthesis of long or aggregation-prone sequences can be challenging.
-
The Boc strategy remains a powerful tool, especially for synthesizing long and difficult sequences where the repetitive acidic deprotection can help disrupt interchain hydrogen bonding and reduce aggregation.[4][5] It is also well-suited for peptides with base-sensitive functionalities. The requirement for strong acids like HF for cleavage is a significant drawback in terms of safety and equipment.
For the incorporation of a single, sterically hindered residue like N-methyl-3-bromo-DL-phenylalanine into a routine peptide, the Fmoc strategy, coupled with a potent activating agent like HATU and an extended coupling time, generally represents the more practical and safer approach. However, for complex syntheses or sequences known to aggregate, the Boc strategy should not be discounted. A thorough understanding of the chemistry behind both methodologies is paramount for the successful synthesis of high-quality, modified peptides for research and drug development.
References
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Protheragen. Retrieved February 22, 2024, from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Comparative Analysis of Fmoc and Boc Strategies in Peptide Synthesis. (2026, February 2). Prezi. Retrieved February 22, 2024, from [Link]
-
Fmoc-D-3-Bromophenylalanine: A Key Intermediate for Advanced Peptide Applications. (2026, February 18). Peptide Synthesis & Custom Peptide. Retrieved February 22, 2024, from [Link]
-
Fmoc Resin Cleavage and Deprotection. (n.d.). Anaspec. Retrieved February 22, 2024, from [Link]
-
Ynamide Coupling Reagents: Origin and Advances. (2024, March 7). Accounts of Chemical Research. Retrieved February 22, 2024, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 22, 2024, from [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. (1998). PubMed. Retrieved February 22, 2024, from [Link]
-
Solid-phase synthesis and characterization of N-methyl-rich peptides. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Peptide Synthesis - FAQ. (n.d.). AAPPTEC. Retrieved February 22, 2024, from [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved February 22, 2024, from [Link]
-
Basic Peptides synthesis introduction. (n.d.). LifeTein. Retrieved February 22, 2024, from [Link]
-
Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005, May 20). The Journal of Organic Chemistry. Retrieved February 22, 2024, from [Link]
-
The solid-phase peptide synthesis (SPPS) strategy on the example of... (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
- Alpha-N-methylation of amino acids. (n.d.). Google Patents.
-
Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.). Humana Press. Retrieved February 22, 2024, from [Link]
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- 10. benchchem.com [benchchem.com]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
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- 17. merckmillipore.com [merckmillipore.com]
The Strategic Advantage of N-Boc Protection for N-Methylated Amino Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide and peptidomimetic drug development, the incorporation of N-methylated amino acids is a cornerstone strategy for enhancing therapeutic properties. This modification can significantly improve metabolic stability, increase membrane permeability, and modulate conformational flexibility, ultimately leading to more potent and bioavailable drug candidates.[1][2] However, the successful synthesis and incorporation of these valuable building blocks are critically dependent on the choice of the N-terminal protecting group.
This guide provides an in-depth technical comparison of the N-tert-butoxycarbonyl (Boc) protecting group with other common alternatives for N-methylated amino acids, supported by experimental data and protocols. As senior application scientists, our aim is to elucidate the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
The Orthogonality Challenge: Why Protecting Group Selection is Critical
The synthesis of peptides, particularly those containing modified residues, relies on the principle of orthogonal protection.[3][4][5] This concept dictates that the various protecting groups used for the N-terminus, C-terminus, and reactive side chains must be removable under distinct conditions, preventing unintended deprotection during the synthetic sequence.[3][6] For N-methylated amino acids, the secondary amine presents a unique set of challenges, making the choice between protecting groups like Boc, 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) a critical decision point.
N-Boc vs. The Alternatives: A Comparative Analysis
The N-Boc group has emerged as a highly advantageous choice for the protection of N-methylated amino acids, primarily due to its stability under a wide range of reaction conditions and the well-established, reliable methods for its introduction and removal.
| Protecting Group | Structure | Cleavage Conditions | Key Advantages for N-Methylated Amino Acids | Key Disadvantages |
| Boc | Strong acids (e.g., TFA, HCl in dioxane)[7][8] | - Robustness: Stable to a wide range of nucleophiles and bases, allowing for diverse synthetic manipulations.[8] - Established Synthesis: Well-documented and reliable protocols for the N-methylation of Boc-protected primary amino acids.[1][9][10] - Reduced Aggregation: In some cases, the acidic deprotection step in Boc-based solid-phase peptide synthesis (SPPS) can help disrupt peptide aggregation.[11][12] | - Harsh Deprotection: Requires strong acids which may not be compatible with sensitive functional groups or linkers.[13][] | |
| Fmoc | Mild bases (e.g., piperidine in DMF)[13][15] | - Mild Deprotection: The base-lability of the Fmoc group is compatible with acid-sensitive functionalities.[13][16] - Orthogonality: Offers excellent orthogonality with acid-labile side-chain protecting groups.[13][16] | - Steric Hindrance: Coupling of Fmoc-N-methylated amino acids can be sterically hindered, leading to lower coupling efficiencies.[17] - Side Reactions: Potential for side reactions like diketopiperazine formation, especially with hindered N-methylated residues. | |
| Cbz (Z) | Catalytic hydrogenation (H₂/Pd), strong acids (HBr/AcOH)[15] | - Historical Precedent: A well-established protecting group in solution-phase synthesis. | - Limited SPPS Compatibility: The conditions for Cbz cleavage are often incompatible with standard solid-phase synthesis strategies.[6] - Catalyst Poisoning: The catalyst used for hydrogenolysis can be poisoned by sulfur-containing residues like methionine. |
The Synthetic Advantage: Direct N-Methylation of Boc-Protected Amino Acids
One of the most significant advantages of the Boc group is its compatibility with a highly efficient and widely used method for the synthesis of N-methylated amino acids: the direct N-methylation of N-Boc-protected primary amino acids.[1][10] This method, typically employing sodium hydride (NaH) as a base and methyl iodide (MeI) as the methylating agent in an aprotic solvent like tetrahydrofuran (THF), offers a reliable route to a diverse range of N-Boc-N-methyl amino acids.[1][9]
The reaction proceeds through the formation of a dianion, where both the carboxylic acid and the N-H of the carbamate are deprotonated. Subsequent alkylation occurs selectively on the nitrogen atom.[1]
Experimental Workflow: N-Methylation of a Boc-Protected Amino Acid
Caption: Workflow for the N-methylation of a Boc-protected amino acid.
Detailed Experimental Protocol: Synthesis of N-Boc-N-methyl-L-Alanine
This protocol is based on established methodologies for the N-methylation of Boc-protected amino acids.[1][9]
Materials:
-
N-Boc-L-Alanine
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Iodide (MeI)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Isopropanol
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stir bar is flushed with argon.
-
Dissolution: N-Boc-L-Alanine (5.0 g, 26.4 mmol) is dissolved in anhydrous THF (100 mL).
-
Addition of Reagents: The solution is cooled to 0 °C in an ice bath. Methyl iodide (8.2 mL, 132 mmol) is added to the cooled solution.
-
Deprotonation: Sodium hydride (60% dispersion in mineral oil, 5.28 g, 132 mmol) is added portion-wise over 1 hour to the stirred solution, controlling the evolution of hydrogen gas.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight.
-
Quenching: The reaction is cooled back to 0 °C, and excess NaH is carefully quenched by the dropwise addition of isopropanol until bubbling ceases, followed by the slow addition of water (20 mL).
-
Extraction: The THF is removed under reduced pressure. The aqueous residue is acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate (3 x 50 mL).
-
Washing and Drying: The combined organic layers are washed with brine (50 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by crystallization or column chromatography to yield N-Boc-N-methyl-L-alanine.
Navigating Potential Pitfalls: Side Reactions and Mitigation Strategies
While the Boc protection strategy is robust, awareness of potential side reactions is crucial for ensuring high yields and purity.
-
Incomplete Methylation: Insufficient amounts of NaH or MeI can lead to incomplete reaction, leaving starting material that can be difficult to remove. Using a sufficient excess of both reagents is recommended.[9]
-
Over-alkylation: While less common for the formation of the tertiary amine, it is a theoretical possibility. Careful control of stoichiometry and reaction time can minimize this.
-
Racemization: While generally low with this method, racemization can be a concern. Maintaining low temperatures during the addition of the base is advisable.
-
Side Reactions During Deprotection: The tert-butyl cation generated during TFA-mediated deprotection can lead to alkylation of nucleophilic side chains (e.g., Trp, Met). The use of scavengers in the cleavage cocktail is essential to mitigate this.[7]
Boc Deprotection and Coupling in SPPS
The following diagram illustrates the key steps of using a Boc-protected N-methylated amino acid in solid-phase peptide synthesis.
Caption: Boc-SPPS cycle for incorporating an N-methylated amino acid.
Conclusion
The N-Boc protecting group offers a strategic advantage for the synthesis and incorporation of N-methylated amino acids. Its stability to a broad range of reagents, coupled with well-established and efficient protocols for the direct N-methylation of Boc-protected precursors, makes it a reliable choice for researchers in peptide and medicinal chemistry. While the harsh acidic conditions required for its removal necessitate careful consideration of substrate compatibility, the robustness of the Boc group often outweighs this limitation, particularly for complex synthetic sequences. By understanding the comparative advantages and potential pitfalls, scientists can leverage N-Boc protection to accelerate the development of novel, high-value peptide-based therapeutics.
References
- Lokey Lab Protocols. (2017, March 2).
- Benchchem. (n.d.). Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide.
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Chapter 6: Synthesis of N-Alkyl Amino Acids. (n.d.). In Methods in Molecular Biology. Springer.
- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024, November 11). RSC Publishing.
- Come, J., & Bertozzi, C. R. (2002). Synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, an Amino Acid for the Facile Preparation of Neoglycopeptides. The Journal of Organic Chemistry, 67(25), 8847–8852.
- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024, November 11). PMC.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). PMC.
- An array of orthogonal N-protecting groups for the amino acids, using... (n.d.).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- AAPPTec. (n.d.).
- Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- N-Methylation of amino acids. (n.d.).
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). PMC.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Experimental Procedures. (n.d.). The Royal Society of Chemistry.
- Benchchem. (n.d.). Boc-N-Me-D-Met-OH CAS number and molecular weight.
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.).
- Boc Protection Mechanism (Boc2O + DMAP). (n.d.). Common Organic Chemistry.
- ChemPep. (n.d.). Overview of Fmoc Amino Acids.
- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.).
- Dual protection of amino functions involving Boc. (2013, July 17). RSC Publishing.
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure.
- AAPPTec. (n.d.). Peptide Synthesis - FAQ.
- Amino Acid-Protecting Groups. (n.d.). SciSpace.
- Orthogonal N,N-deprotection strategies of β-amino esters. (n.d.). RSC Publishing.
- 1 Protection Reactions. (n.d.). Wiley-VCH.
- Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.).
- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
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A Technical Guide to N-Boc-N-methyl-3-bromo-DL-phenylalanine: A Comparative Analysis for Advanced Peptide Design
In the landscape of modern drug discovery, the rational design of peptide-based therapeutics hinges on the strategic incorporation of unnatural amino acids (UAAs). These non-proteinogenic building blocks are instrumental in overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2][3] This guide provides an in-depth technical comparison of N-Boc-N-methyl-3-bromo-DL-phenylalanine, a unique UAA, with other key unnatural amino acids, offering experimental insights for researchers, medicinal chemists, and drug development professionals.
N-Boc-N-methyl-3-bromo-DL-phenylalanine integrates two powerful modifications: N-methylation and side-chain halogenation. This combination offers a multifaceted approach to modulating peptide properties. The N-methyl group enhances proteolytic resistance and membrane permeability by introducing steric hindrance and removing a hydrogen bond donor in the peptide backbone.[4][5][6] The 3-bromo-phenyl side chain provides a site for further chemical functionalization via cross-coupling reactions and can influence binding affinity through halogen bonding and altered electronic properties.[1][7][8]
This guide will dissect the unique characteristics of N-Boc-N-methyl-3-bromo-DL-phenylalanine and compare its performance against other relevant UAAs, including its non-brominated counterpart (N-Boc-N-methyl-L-phenylalanine), its non-methylated precursor (N-Boc-3-bromo-L-phenylalanine), and a conformationally constrained amino acid (N-Boc-L-proline).
Comparative Analysis of Unnatural Amino Acids
The selection of a UAA is a critical decision in peptide design, driven by the desired therapeutic outcome. The following table provides a comparative overview of the key attributes of N-Boc-N-methyl-3-bromo-DL-phenylalanine and other selected UAAs.
| Feature | N-Boc-N-methyl-3-bromo-DL-phenylalanine | N-Boc-N-methyl-L-phenylalanine | N-Boc-3-bromo-L-phenylalanine | N-Boc-L-proline |
| Primary Structural Modification(s) | N-methylation, Aromatic Halogenation | N-methylation | Aromatic Halogenation | Backbone Cyclization |
| Expected Impact on Proteolytic Stability | High (due to N-methylation)[5][6] | High[9] | Moderate (side-chain effect) | High (conformational rigidity) |
| Expected Impact on Membrane Permeability | High (increased lipophilicity)[4][10] | High[11] | Moderate (increased lipophilicity) | Moderate |
| Conformational Effect | Restricts backbone flexibility; potential β-turn induction[12][13] | Restricts backbone flexibility; potential β-turn induction[13] | Can influence side-chain orientation and local conformation[1] | Induces sharp turn (kink) in the peptide backbone |
| Synthetic Handle for Further Modification | Yes (Bromine for cross-coupling)[1][7] | No | Yes (Bromine for cross-coupling)[7] | No |
| Key Synthetic Challenge | Steric hindrance during coupling[4][14] | Steric hindrance during coupling[14] | Standard coupling | Standard coupling |
Experimental Workflows and Protocols
Workflow for Peptide Synthesis and Analysis
The successful incorporation and evaluation of these UAAs require a systematic workflow, from synthesis to biological characterization.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Boc-N-methyl-3-bromo-DL-phenylalanine
This protocol outlines the manual solid-phase synthesis using Boc chemistry, highlighting the critical steps for coupling a sterically hindered N-methylated amino acid.
Materials:
-
Rink Amide MBHA resin
-
N-Boc-N-methyl-3-bromo-DL-phenylalanine
-
Other N-Boc protected amino acids
-
Coupling reagent: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection agent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Washing solvents: Isopropanol (IPA), Methanol
-
Bromophenol Blue monitoring solution
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Initial Boc Deprotection:
-
Drain the DMF.
-
Add 50% TFA in DCM to the resin and agitate for 5 minutes.
-
Drain the TFA solution.
-
Repeat the TFA treatment for an additional 20 minutes.[15]
-
Wash the resin thoroughly with DCM (3x), IPA (3x), and DMF (3x).
-
-
Neutralization: Add a solution of 10% DIEA in DMF and agitate for 10 minutes. Wash with DMF (3x).
-
Coupling of N-Boc-N-methyl-3-bromo-DL-phenylalanine:
-
In a separate vial, dissolve 3 equivalents of N-Boc-N-methyl-3-bromo-DL-phenylalanine and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIEA to the amino acid solution to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours. Due to steric hindrance, longer coupling times are often necessary.[14]
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of resin beads and wash them with DMF.
-
Add a few drops of Bromophenol Blue solution. A yellow color indicates a complete reaction (free secondary amine is consumed). A blue or green color indicates an incomplete coupling.[14]
-
If the coupling is incomplete, drain the reaction solution and repeat the coupling step with freshly activated amino acid.
-
-
Chain Elongation: Repeat steps 2, 3, and a standard coupling protocol for the subsequent non-N-methylated amino acids.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 2: Proteolytic Stability Assay
This assay compares the stability of peptides containing different UAAs in the presence of proteases.
Materials:
-
Purified peptides (e.g., native sequence, N-methylated analog, 3-bromo analog)
-
Protease solution (e.g., trypsin, chymotrypsin, or serum)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Incubation:
-
Dissolve each peptide to a final concentration of 1 mg/mL in the reaction buffer.
-
Add the protease solution (e.g., trypsin at a 1:100 enzyme-to-substrate ratio) to each peptide solution.
-
Incubate the reactions at 37°C.[16]
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.
-
Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate the enzyme.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
The percentage of remaining peptide at each time point is calculated relative to the T=0 sample.
-
Plot the percentage of intact peptide versus time to determine the half-life (t½) for each peptide analog.[17][18]
-
Confirm the identity of degradation products using mass spectrometry.
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. fredi.hepvs.ch [fredi.hepvs.ch]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
- 16. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid profiling of peptide stability in proteolytic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Protease Stability of the Non-Covalent Staple Temporin L Peptide [digitalcommons.kennesaw.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
